molecular formula C8H11NO2S2 B4923210 N-cyclopropyl-5-methylthiophene-2-sulfonamide

N-cyclopropyl-5-methylthiophene-2-sulfonamide

Cat. No.: B4923210
M. Wt: 217.3 g/mol
InChI Key: NRRLIWMGOFYQAX-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methylthiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methylthiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the sulfonation of 5-methylthiophene-2-sulfonyl chloride with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-5-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the cyclopropyl and methyl groups.

    N-cyclopropylthiophene-2-sulfonamide: Lacks the methyl group.

    5-methylthiophene-2-sulfonamide: Lacks the cyclopropyl group.

Uniqueness

N-cyclopropyl-5-methylthiophene-2-sulfonamide is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its biological activity and binding affinity compared to similar compounds .

Properties

IUPAC Name

N-cyclopropyl-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-6-2-5-8(12-6)13(10,11)9-7-3-4-7/h2,5,7,9H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRLIWMGOFYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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